REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5](Br)=[CH:4][C:3]=1[F:10].C(=O)=O.CC(C)=O.[Li]CCCC.[CH3:23][Si:24](Cl)([CH3:26])[CH3:25].[Cl-].[NH4+]>CCOCC>[Br:1][C:2]1[C:3]([F:10])=[CH:4][C:5]([Si:24]([CH3:26])([CH3:25])[CH3:23])=[C:6]([F:8])[CH:7]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)F)Br)F
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
7.72 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
2.59 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 30 minutes (min) (light yellow color)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to 20° C.
|
Type
|
STIRRING
|
Details
|
was stirred for 12 h
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
the crude product was extracted with Et2O (3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with satd aq NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated (orange/brown oil)
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel (SiO2), eluting with hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1F)[Si](C)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.17 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |